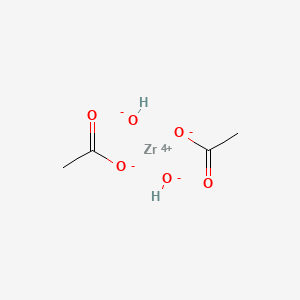

Bis(acetato-O)dihydroxyzirconium

Description

Contextualization within Zirconium Coordination Chemistry and Acetate (B1210297) Ligand Systems

Zirconium chemistry is characterized by the metal's strong tendency to form stable bonds with oxygen-donating ligands and to undergo hydrolysis and polymerization in aqueous solutions. This propensity leads to the formation of complex, polynuclear clusters. The acetate ligand (CH₃COO⁻) is versatile in its coordination, capable of binding to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. fhnw.chhzdr.de In the context of zirconium, acetate ligands play a crucial role in stabilizing these polynuclear cores, influencing their structure and reactivity. The interplay between zirconium's high charge density and the coordinating ability of acetate and hydroxyl groups gives rise to a rich and complex structural landscape.

The actual species present in zirconium acetate solutions are often complex, hydroxy-bridged polymers. connectchemicals.com Studies have shown that the structure of zirconium acetate species in solution and the solid state can be dominated by larger, more stable hexanuclear clusters, such as [Zr₆O₄(OH)₄(CH₃COO)₁₂]. hzdr.deacs.org These clusters feature a core of six zirconium atoms arranged octahedrally, bridged by oxygen and hydroxide (B78521) groups. nih.gov Therefore, while the name Bis(acetato-O)dihydroxyzirconium suggests a simple monomer, it is more accurately understood as a fundamental building block or a transient species within these larger, more thermodynamically stable assemblies.

Significance of this compound in Contemporary Inorganic and Materials Science Research

The significance of this compound and its related polynuclear species lies primarily in their role as versatile precursors for the synthesis of advanced materials. Zirconium acetate solutions are widely used in the sol-gel process to produce high-purity zirconia (ZrO₂) nanoparticles, thin films, and fibers. The ability to control the hydrolysis and condensation of these precursors allows for the tailoring of the final material's properties, such as particle size, crystal phase, and surface area.

In materials science, zirconia is a highly sought-after ceramic due to its high thermal stability, mechanical strength, and corrosion resistance. Zirconium acetate-derived zirconia finds applications in thermal barrier coatings, solid oxide fuel cells, and as a catalyst support. luxfermeltechnologies.com Furthermore, zirconium acetates are employed as cross-linking agents for polymers and in the formulation of water-repellent treatments for textiles and paper. luxfermeltechnologies.com The reactivity of the zirconium-acetate bond also makes these compounds useful as catalysts in various organic transformations. connectchemicals.com

Overview of Key Research Paradigms and Fundamental Challenges in the Field

A central research paradigm in the field is the precise control over the structure and composition of the final materials derived from zirconium acetate precursors. This involves a deep understanding of the complex solution chemistry of zirconium acetate and the mechanisms of its thermal decomposition. The pH of the precursor solution, the concentration of reactants, and the presence of additives are all critical parameters that influence the nature of the zirconium species in solution and, consequently, the properties of the resulting zirconia. researchgate.net

A fundamental challenge remains the detailed characterization of the zirconium acetate species present in solution. The dynamic equilibrium between various monomeric, oligomeric, and polymeric forms makes it difficult to isolate and structurally define a single species like this compound. Advanced analytical techniques, such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and high-resolution nuclear magnetic resonance (NMR), are being employed to probe these complex solutions. hzdr.dersc.org

Another significant challenge lies in understanding the precise mechanisms of acetate ligand exchange and thermal decomposition. The way in which the acetate and hydroxyl ligands are removed during heating dictates the crystallization pathway of zirconia and the resulting phase (monoclinic, tetragonal, or cubic). researchgate.net Gaining a molecular-level understanding of these processes is crucial for the rational design of zirconia-based materials with tailored functionalities.

Interactive Data Tables

Physical and Chemical Properties of Zirconium Acetate Compounds

| Property | Value/Description | Reference |

| Molecular Formula | C₄H₈O₆Zr (for the monomer) | |

| Appearance | Typically a white powder or a clear, colorless to amber aqueous solution. | nih.gov |

| Odor | Weak vinegar-like odor in solution. | nih.gov |

| Stability | Aqueous solutions are stable at room temperature, but the temperature of hydrolysis decreases with pH. | nih.gov |

| Primary Use | Precursor for zirconia (ZrO₂) synthesis, cross-linking agent, catalyst. | connectchemicals.comluxfermeltechnologies.com |

Structure

2D Structure

Properties

CAS No. |

14311-93-4 |

|---|---|

Molecular Formula |

C4H8O6Zr |

Molecular Weight |

243.33 g/mol |

IUPAC Name |

zirconium(4+);diacetate;dihydroxide |

InChI |

InChI=1S/2C2H4O2.2H2O.Zr/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2;/q;;;;+4/p-4 |

InChI Key |

XIKFZVWLIRAFCA-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Zr+4] |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Bis Acetato O Dihydroxyzirconium

Established Synthetic Pathways for Bis(acetato-O)dihydroxyzirconium

The synthesis of this compound, which exists as a hexanuclear cluster with the formula Zr₆O₄(OH)₄(CH₃COO)₁₂, is typically achieved through several established routes. acs.orgwikipedia.org These methods generally involve the reaction of a zirconium source with acetic acid or an acetate (B1210297) salt.

One of the most common methods involves the reaction of zirconyl chloride (ZrOCl₂) with acetic acid. wikipedia.org This reaction leads to the formation of the stable hexanuclear zirconium cluster. Another well-established pathway is the hydrolysis of zirconium(IV) salts in the presence of an alkaline solution and acetate ions. guidechem.com The general formula for the resulting product is often represented as Zr(OH)ₓ(CH₃COO)ᵧ, where the ratio of hydroxide (B78521) to acetate ligands can be influenced by the reaction conditions. guidechem.com

Research has shown that the formation of the hexanuclear cluster involves a structural rearrangement from initial tetranuclear zirconium hydrolysis species, such as [Zr₄(OH)₈(OH₂)₁₆]⁸⁺, upon the addition of acetic acid. acs.orghzdr.de The stability of this hexanuclear cluster makes it a common product in aqueous zirconium acetate solutions.

A typical laboratory-scale synthesis might involve dissolving a zirconium salt, such as zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), in water and then adding acetic acid. hzdr.de The adjustment of the pH is often a critical step in isolating the desired compound. hzdr.de

Exploration of Novel and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This trend has extended to the preparation of zirconium compounds, including this compound and its derivatives.

One approach focuses on the use of zirconium acetate itself as a "green" precursor for the synthesis of other materials, such as zirconium-based metal-organic frameworks (MOFs). researchgate.netsci-hub.se The advantage of using zirconium acetate is that the primary byproduct is acetic acid, which is less harmful than the byproducts of other precursors. sci-hub.se

A notable development in sustainable synthesis is the use of mechanochemistry. A solvent-free, rapid mechanochemical route has been developed for the synthesis of zirconium MOFs using a dodecanuclear zirconium acetate cluster. acs.org This method eliminates the need for hazardous solvents like dimethylformamide and minimizes waste. acs.org

Furthermore, methods are being developed to improve the sustainability of the precursor synthesis itself. A patented method describes the preparation of a zirconium acetate solution with low free acetic acid by reacting zirconium carbonate with a controlled amount of acetic acid and subsequently recovering the excess acid. patsnap.com This approach not only reduces waste but also minimizes the strong odor associated with excess acetic acid, making the process more environmentally benign. patsnap.com Research into green synthesis strategies also includes exploring the use of recyclable organic ligands and alternative energy sources like microwave and ultrasound assistance. researchgate.net

Optimization of Reaction Conditions for Enhanced Purity and Yield

The purity and yield of this compound are highly dependent on the careful control of reaction conditions. Key parameters that are frequently optimized include pH, temperature, and the concentration of reactants.

The pH of the reaction mixture plays a crucial role. Studies have shown that the stability of zirconium acetate solutions and the nature of the resulting species are pH-dependent. plos.orgnih.gov For instance, the formation of the desired hexanuclear zirconium acetate cluster has been observed in a pH range of approximately 1.5 to 4.7. hzdr.deplos.org The adjustment of pH is often carried out using acetic acid or a base like ammonium (B1175870) acetate. hzdr.de

Temperature is another critical factor. While zirconium acetate solutions are generally stable at room temperature, elevated temperatures can promote hydrolysis, which may be desirable for the synthesis of zirconia nanoparticles but needs to be controlled to isolate the acetate complex. guidechem.com For the synthesis of crystalline zirconium tetraacetate, a specific temperature range of 50-65 °C has been reported to be effective.

The concentration of the zirconium precursor and the acetate source also influences the outcome of the synthesis. The ratio of these reactants can affect the degree of acetate substitution and the formation of the final cluster structure. guidechem.com To achieve high purity and yield, it is often necessary to carefully control the stoichiometry and to perform the reaction under well-defined concentration regimes.

| Parameter | Condition Range/Value | Effect on Purity and Yield | Reference |

|---|---|---|---|

| pH | 1.5 - 4.7 | Influences the stability of the zirconium acetate complex and the formation of the hexanuclear cluster. | hzdr.deplos.org |

| Temperature | Room Temperature to 90°C | Affects the rate of hydrolysis and the crystallinity of the product. Specific ranges are optimal for different final products. | guidechem.com |

| Reactant Concentration | Varies depending on specific method | Impacts the stoichiometry of the final product and the efficiency of the reaction. | guidechem.com |

Control over Product Morphology and Crystallinity in Synthesis

The ability to control the morphology and crystallinity of this compound and its derivatives is essential for tailoring their properties for specific applications. The synthesis conditions directly influence the physical form of the final product, from single crystals to nanoparticles with varying phases.

The crystallization of the hexanuclear cluster, Zr₆O₄(OH)₄(CH₃COO)₁₂, has been achieved through the slow evaporation of an aqueous solution containing zirconium oxychloride and acetic acid at a controlled pH. hzdr.de This method allows for the formation of well-defined single crystals, which are crucial for structural analysis. acs.orghzdr.de The growth of ice crystals in zirconium acetate solutions has also been studied, revealing that the compound can influence ice crystal morphology, suggesting a strong interaction between the zirconium complex and the crystal lattice. nih.govnih.gov

Furthermore, this compound is a key precursor for the synthesis of zirconium dioxide (zirconia, ZrO₂) nanoparticles. By controlling the conditions of the subsequent thermal treatment or hydrolysis of the zirconium acetate precursor, it is possible to produce zirconia with different crystalline phases, including monoclinic, tetragonal, and cubic. guidechem.come3s-conferences.orgsigmaaldrich.com The choice of synthesis method (e.g., sol-gel, hydrothermal, co-precipitation) and parameters such as pH, temperature, and the presence of additives or surfactants can be used to control the particle size, shape, and phase composition of the resulting zirconia nanoparticles. nih.govnih.govnih.gov For example, the use of organic additives like glucose and fructose (B13574) in a sol-gel synthesis can influence the phase transformation of zirconia. nih.gov

| Synthesis Method | Key Parameters | Resulting Morphology/Crystallinity | Reference |

|---|---|---|---|

| Slow Evaporation | Controlled pH, slow solvent removal | Single crystals of Zr₆O₄(OH)₄(CH₃COO)₁₂ | hzdr.de |

| Sol-Gel | Organic additives (glucose, fructose), calcination temperature | Zirconia nanoparticles with controlled phase (monoclinic, tetragonal) | nih.gov |

| Hydrothermal | Temperature, pH, precursor type | Zirconia nanoparticles with varying crystal phases and sizes | e3s-conferences.org |

| Co-precipitation | Precipitating agent, pH | Amorphous or crystalline zirconia nanoparticles | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Bis Acetato O Dihydroxyzirconium

Spectroscopic Analysis Techniques

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Coordination Environment Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups and understanding their coordination modes within the zirconium acetate (B1210297) cluster.

In the FT-IR spectrum of a related zirconium oxo-hydroxypropionate complex, which shares the same Zr₆O₄(OH)₄ core, characteristic absorption bands are observed that can be correlated to the acetate analogue. researchgate.net The spectra typically show strong bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻). The positions of these bands are sensitive to the coordination mode of the acetate ligands (e.g., monodentate, bidentate chelating, or bidentate bridging). For instance, in zirconium carboxylates, the presence of bidentate carboxylate moieties has been confirmed by IR spectroscopy. researchgate.net Additionally, bands associated with the vibrations of the Zr-O bonds and the hydroxyl groups are expected in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. For a similar cluster containing both acetate and sulfate (B86663) ligands, [Zr₆O₄(OH)₄(OH₂)₈(CH₃COO)₄(SO₄)₄]·nH₂O, a Raman band at 2940 cm⁻¹ is assigned to the C-H stretching vibration of the methyl group in the acetate ligand. nih.gov The symmetric stretching of the SO₄²⁻ group in this mixed-ligand cluster appears at 1010 cm⁻¹. nih.gov For the pure acetate cluster, characteristic Raman bands for the acetate ligands and the Zr-O core vibrations would be expected.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H stretch (acetate) | ~2940 | Raman |

| Asymmetric COO⁻ stretch | 1550 - 1650 | FT-IR |

| Symmetric COO⁻ stretch | 1400 - 1450 | FT-IR |

| Zr-O vibrations | 400 - 700 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁷O, ⁹¹Zr NMR) for Solution and Solid-State Structural Insights

NMR spectroscopy is a powerful tool for characterizing the structure of the zirconium acetate cluster in solution. Studies have utilized ¹H and ¹³C NMR to probe the environment of the acetate ligands. hzdr.de The supporting information from a key study by Hennig et al. includes H,C-HMBC and H,H-EXSY NMR spectra of the Zr-acetate solution complex, confirming the presence and connectivity of the acetate groups. acs.orgnih.gov

In a typical ¹H NMR spectrum, the methyl protons of the acetate ligands would give rise to a singlet. The chemical shift of this peak provides information about the electronic environment of the acetate groups. Similarly, the ¹³C NMR spectrum would show signals for the methyl and carboxylate carbons. The presence of a single set of signals for the acetate ligands in solution would suggest a high degree of symmetry on the NMR timescale.

| Nucleus | Approximate Chemical Shift (ppm) | Assignment |

| ¹H | ~1.9 - 2.1 | -CH₃ of acetate |

| ¹³C | ~20 - 25 | -CH₃ of acetate |

| ¹³C | ~170 - 180 | -COO⁻ of acetate |

Note: These are typical chemical shift ranges for acetate ligands and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, High-Resolution Mass Spectrometry) for Molecular Weight and Oligomerization Studies

Electrospray ionization mass spectrometry (ESI-MS) has been used to study the zirconium-carboxylate clustering process in solution. researchgate.net These studies have revealed the presence of hexanuclear and even pentanuclear zirconium species. researchgate.net For the Zr₆(O)₄(OH)₄(CH₃COO)₁₂ cluster, high-resolution mass spectrometry would be expected to show a parent ion peak corresponding to its molecular weight, along with potential fragments resulting from the loss of ligands. The observation of the hexanuclear species in the gas phase would provide strong evidence for the stability of the cluster.

X-ray Diffraction Studies for Atomic Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction analysis of a hydrated form of the zirconium acetate cluster, Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O, has provided a detailed picture of its molecular architecture. hzdr.denih.gov The study revealed an uncharged hexanuclear cluster where the six zirconium atoms form a regular octahedron. hzdr.de This octahedron is bridged by eight μ₃-oxygen atoms (four from oxo groups and four from hydroxo groups) and twelve bidentate syn-syn bridging acetate ligands. hzdr.de Each zirconium(IV) ion is eight-coordinate, bonded to four μ₃-oxygen atoms and four oxygen atoms from the carboxylate bridges. hzdr.de

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tetragonal | I4/m | 18.273(2) | 18.273(2) | 13.111(2) | 90 | 90 | 90 |

Data from Hennig et al. (2017) for Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂·8.5H₂O. hzdr.de

Powder X-ray Diffraction for Bulk Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a valuable technique for identifying the crystalline phases present in a bulk sample. For the zirconium acetate cluster, PXRD patterns would serve as a fingerprint for the crystalline material. This technique is also used to study the thermal decomposition of the cluster, revealing the nature of intermediate products as the temperature is increased. researchgate.net For instance, in the study of a related zirconium propionate (B1217596) complex, PXRD was used to investigate the crystalline phases at different temperatures during its decomposition. researchgate.net

Electron Microscopy and Surface Probing Techniques

Electron microscopy and surface-sensitive spectroscopic techniques are pivotal in understanding the morphology, nanoscale structure, and elemental composition of materials like Bis(acetato-O)dihydroxyzirconium. These methods provide direct visual evidence of the material's architecture and quantitative data on its constituent elements.

SEM would be employed to visualize the surface topography of the compound in its solid or powdered form. This would reveal details about the shape and size distribution of crystalline or amorphous particles, as well as the nature of their agglomeration. For instance, in the synthesis of nanoparticles from zirconium precursors, SEM is crucial for confirming the homogeneity and morphology of the resulting structures.

TEM, offering higher resolution, would allow for the examination of the internal structure of the material. This could include the identification of crystal lattice fringes, defects, and the state of dispersion of nanoparticles if the compound is used as a precursor. For zirconium-based materials, TEM is instrumental in characterizing the particle size and shape at the nanoscale.

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, provides elemental analysis of the sample. By scanning the electron beam across the material, EDX can generate maps showing the spatial distribution of zirconium, oxygen, and carbon, confirming the elemental makeup of the compound and its homogeneity.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.com An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.

A typical XPS analysis would provide the following:

Elemental Composition: The presence of zirconium (Zr), oxygen (O), and carbon (C) would be confirmed. The relative concentrations of these elements can be determined to verify the stoichiometry of the compound.

Chemical State Analysis: High-resolution spectra of the Zr 3d, O 1s, and C 1s regions would reveal the chemical bonding environments. For instance, the Zr 3d spectrum would be expected to show peaks corresponding to Zr-O bonds. The O 1s spectrum could differentiate between oxygen in the hydroxide (B78521) (-OH) groups, acetate (C=O and C-O) groups, and potentially any adventitious surface oxygen. The C 1s spectrum would help in identifying the carbon atoms in the acetate ligands.

While specific XPS data for "this compound" is not available, studies on related zirconium compounds, such as zirconium nitride (ZrN) films, demonstrate the power of XPS in determining stoichiometry and purity with high accuracy. mdpi.com

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis techniques are critical for understanding the thermal stability and decomposition behavior of zirconium acetate compounds. These methods provide valuable data for applications where the material might be subjected to high temperatures, such as in the synthesis of zirconia (ZrO₂) nanoparticles.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and to identify the temperature ranges at which decomposition events occur.

A study on a zirconium hydroxyl acetate (ZHA) precursor with the formula Zr(OH)₂.₆₄(CH₃COO)₁.₃₆ provides detailed insights into its thermal decomposition. The TGA was performed under a gaseous nitrogen flow. The analysis revealed a multi-stage decomposition process. researchgate.net

Table 1: TGA Data for Zirconium Hydroxyl Acetate (ZHA)

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

|---|---|---|

| Ambient - ~150 | ~10 | Loss of adsorbed water. researchgate.net |

| ~150 - ~400 | ~35 | Decomposition of hydroxyl and acetate groups. researchgate.net |

The initial weight loss is attributed to the desorption of physically adsorbed water. researchgate.net The major weight loss occurs in the subsequent stages, corresponding to the decomposition of the hydroxy and acetate ligands, leading to the formation of zirconium oxide as the final product. researchgate.netosti.gov The residual weight fraction was found to be slightly lower than the theoretical value for the conversion of ZHA to ZrO₂, which was attributed to some water adsorption in the initial material. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and decomposition, which can be endothermic (heat absorbing) or exothermic (heat releasing).

The DSC analysis of the same zirconium hydroxyl acetate (ZHA) precursor was carried out in a closed system. researchgate.net The results from the first run show a broad endothermic peak below 200°C, corresponding to the energy absorbed for the removal of adsorbed and bound water, and likely some initial decomposition. researchgate.net A second run on the same sample, after the volatiles were removed in the first run, showed significantly different thermal behavior, indicating the irreversible nature of the decomposition. researchgate.net

Table 2: DSC Data for Zirconium Hydroxyl Acetate (ZHA) - 1st Run

| Temperature Range (°C) | Peak Type | Associated Process |

|---|

The thermal decomposition of zirconium hydroxy compounds is a complex process involving dehydration, dehydroxylation, and the breakdown of the organic ligands. osti.govresearchgate.net The final product of the thermal decomposition of zirconium acetate and its hydroxy derivatives in air is typically zirconium dioxide (ZrO₂). osti.gov

Coordination Chemistry and Solution Phase Behavior of Bis Acetato O Dihydroxyzirconium

Detailed Analysis of Ligand Binding Modes and Coordination Geometries around the Zirconium Center

The coordination chemistry of zirconium acetate (B1210297) hydroxide (B78521) is dominated by the formation of polynuclear clusters rather than simple monomeric species. A pivotal and well-characterized species is the hexanuclear cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂. hzdr.dewikipedia.org Single-crystal X-ray diffraction and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have revealed that this cluster possesses a core structure of a Zr₆ octahedron. This metallic core is face-capped by four μ₃-oxo and four μ₃-hydroxide ligands. hzdr.dewikipedia.org

In this hexanuclear arrangement, each zirconium(IV) ion achieves a coordination number of eight. This coordination is satisfied by four oxygen atoms from the μ₃-oxo and μ₃-hydroxide groups and four oxygen atoms from twelve bridging acetate ligands. hzdr.de The acetate ligands primarily adopt a bidentate syn-syn bridging coordination mode, linking the zirconium centers. hzdr.de The Zr-O bond distances within this structure have been determined with precision; the distances to the carboxylate oxygen atoms are in the range of 2.223(8) to 2.254(8) Å, while the Zr-O distance to the μ₃-oxo/hydroxo groups is approximately 2.161(5) Å. hzdr.de

Further complexity is observed in larger clusters, such as the dodecanuclear species [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂, which is essentially a dimer of the hexanuclear unit. In this larger structure, several distinct acetate binding modes are present: chelating, belt-bridging, intercluster-bridging, and inner-face-bridging. rsc.orgnih.gov The Zr–O distances vary depending on the binding mode, with the bonds to chelating acetates being slightly longer (average 2.28 ± 0.01 Å) than those to bridging acetates (average 2.21 ± 0.02 Å), which is attributed to the ring strain in the chelate structure. nih.gov

| Binding Mode | Description | Associated Cluster | Reference |

|---|---|---|---|

| Bidentate syn-syn Bridging | Acetate ligand bridges two zirconium centers. | Zr₆(O)₄(OH)₄(CH₃COO)₁₂ | hzdr.de |

| Chelating | Acetate ligand binds to a single zirconium center through both oxygen atoms. | [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ | rsc.orgnih.gov |

| Belt-Bridging | Acetate ligand bridges two zirconium centers within a single Zr₆ subunit. | [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ | rsc.org |

| Intercluster-Bridging | Acetate ligand bridges two zirconium centers located in different Zr₆ subunits. | [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ | rsc.org |

| Inner-face-Bridging | Acetate ligand bridges zirconium centers on the inner face of the cluster. | [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ | rsc.org |

Investigation of pH-Dependent Speciation and Oligomerization in Various Solvents

The speciation of zirconium acetate in solution is highly sensitive to pH, concentration, and the presence of other coordinating species. In aqueous solutions, zirconium(IV) has a strong tendency to hydrolyze and polymerize. hzdr.de At low pH and in the absence of acetate, the dominant species is the tetranuclear hydrolysis complex, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺. hzdr.deacs.org However, the introduction of acetic acid shifts the equilibrium towards the formation of more complex acetate-containing species.

Studies have shown that a stepwise increase of acetic acid in a 0.1 M Zr(IV) solution at a pH of 1.5 leads to a structural rearrangement from the initial tetranuclear species to the hexanuclear cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂. hzdr.deacs.orgresearchgate.net At very low zirconium concentrations and in the pH range of 2 to 4, the formation of simpler, monomeric species such as [Zr(OH)₃CH₃COO] and [Zr(OH)₂CH₃COO]⁺ has been proposed based on potentiometric and kinetic studies. hzdr.de

The solvent also plays a crucial role. For instance, the dimeric [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ cluster maintains its Zr₁₂ structure in solvents like dichloromethane (B109758) (CD₂Cl₂) and benzene (B151609) (C₆D₆), but it dissociates into its constituent Zr₆ subunits in more coordinating solvents like methanol (B129727) (CD₃OD) and water (D₂O). rsc.org Small-angle X-ray scattering (SAXS) studies suggest that in some aqueous solutions, zirconium acetate exists as extended oligomeric chains formed by the linking of cyclic tetramers. hzdr.deresearchgate.net

In-situ Spectroscopic Monitoring of Solution Species and Equilibria

The direct observation of zirconium acetate species in solution has been made possible by advanced in-situ spectroscopic techniques. Zr K-edge EXAFS spectroscopy has been particularly instrumental in elucidating the structural transformations that occur in solution. hzdr.deresearchgate.net EXAFS studies clearly show the evolution from the [Zr₄(OH)₈(OH₂)₁₆]⁸⁺ tetramer to the Zr₆(O)₄(OH)₄(CH₃COO)₁₂ hexamer as the concentration of acetic acid is increased. The appearance of isosbestic points in the EXAFS spectra provides strong evidence for an equilibrium between these two principal species. hzdr.de Furthermore, EXAFS measurements confirm that the structure of the hexanuclear cluster is identical in both the solution and the solid state. hzdr.deacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for monitoring solution dynamics. Dynamic ¹H NMR and two-dimensional exchange spectroscopy (EXSY) have been used to study the kinetics of acetate ligand exchange on zirconium clusters. rsc.orgnih.gov These techniques can differentiate between acetate ligands in different chemical environments (e.g., chelating vs. bridging) and monitor their exchange rates with free acetic acid in the solution. rsc.org1H and ¹³C NMR have also provided evidence for the existence of intermediate species during the formation of the hexanuclear complex. hzdr.de

Influence of Concentration, Temperature, and Ionic Strength on Solution Chemistry

The stability and speciation of zirconium acetate solutions are significantly affected by physical and chemical parameters.

Concentration: The concentration of both the zirconium salt and the acetate ligand is a critical factor. As established by EXAFS studies, increasing the molar ratio of acetic acid to Zr(IV) drives the equilibrium from tetrameric hydrolysis products to the more stable hexanuclear acetate cluster. hzdr.de Higher concentrations of zirconium acetate solutions are also generally more prone to hydrolysis and subsequent gelation or precipitation. guidechem.com Time-resolved SAXS experiments on solutions with concentrations ranging from 22 to 220 mM have shown that concentration affects the structural evolution and polymerization kinetics. researchgate.net

Temperature: Temperature influences both the stability and reactivity of the system. While zirconium acetate solutions are generally stable at room temperature, elevated temperatures can promote hydrolysis and irreversibly alter the solution's properties. guidechem.comnih.gov The temperature at which hydrolysis occurs is also dependent on the pH. nih.govchemicalbook.com Variable-temperature NMR studies have been employed to determine the thermodynamic activation parameters (enthalpy and entropy) for ligand exchange processes, quantifying the effect of temperature on the reaction kinetics. rsc.org

Ionic Strength: The ionic strength of the medium can influence the stability of the charged oligomeric species in solution. The addition of a salt like NaCl to an aqueous solution of zirconium acetate has been shown to lower the electrostatic stabilization of the oligomeric chains, leading to chain growth and aggregation. iit.edu This demonstrates that the repulsion between charged species is a key factor in preventing uncontrolled polymerization and precipitation.

Hydrolysis and Condensation Mechanisms of Zirconium Acetate Hydroxide Species

The formation of zirconium acetate hydroxide species is fundamentally a process of hydrolysis and condensation. The starting point in many aqueous systems is the hydrolysis of the [Zr(H₂O)₈]⁴⁺ ion, which readily forms polynuclear oxo/hydroxo-bridged species due to the high Lewis acidity of Zr(IV). hzdr.de The most stable of these initial hydrolysis products is the tetramer, [Zr₄(OH)₈(OH₂)₁₆]⁸⁺. hzdr.de

3 [Zr₄(μ₂-OH)₈(H₂O)₁₆]⁸⁺ + 24 CH₃COOH ⇌ 2 [Zr₆(μ₃-O)₄(μ₃-OH)₄(CH₃COO)₁₂] + 24 H⁺ + 56 H₂O hzdr.de

This equation highlights a significant condensation process, where smaller clusters aggregate and rearrange into larger, charge-neutral complexes, releasing a substantial number of protons and water molecules. Studies on related systems, such as the hydrolysis of zirconium alkoxides, suggest that the initial step is often a rapid exchange between the original ligand (e.g., propoxy) and the acetate group, followed by the slower hydrolysis and condensation steps. researchgate.net The rate and extent of these reactions are controlled by factors like the amount of available water and the concentration of acetic acid. researchgate.net

Ligand Exchange Reactions and Reactivity with Other Chemical Entities

Zirconium acetate hydroxide complexes are not static entities; their ligands can undergo exchange with other molecules in solution, a process that is central to their reactivity. The exchange of acetate ligands with free acetic acid has been studied in detail for the [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂ cluster. rsc.orgnih.gov

Research has shown that topologically different acetate ligands exhibit vastly different exchange rates. Chelating acetates exchange very rapidly, while belt-bridging acetates exchange more slowly, and the intercluster- and inner-face-bridging ligands show no observable exchange under typical conditions. rsc.org The exchange rate for the faster processes shows a zero-order dependence on the concentration of free acetic acid, pointing to an operationally associative mechanism that involves a rate-determining partial dissociation of the acetate to a monodentate form, followed by rapid coordination of an incoming acid molecule. rsc.org The μ₃-OH groups within the cluster play a key role in accelerating this exchange by stabilizing the coordinatively unsaturated intermediate through hydrogen bonding. rsc.org

| Acetate Type | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) | Solvent/Temp Range | Reference |

|---|---|---|---|---|

| Chelating | 15.0 ± 0.4 | 8 ± 1 | CD₂Cl₂ / -30 to +25 °C | rsc.org |

| Belt-Bridging (magnetically inequivalent) | 22.7 ± 1.6 | 13 ± 5 | C₆D₆ / +25 to +70 °C | rsc.org |

| 22.9 ± 2.1 | 14 ± 6 | |||

| 20.6 ± 1.0 | 9 ± 3 |

The reactivity of bis(acetato-O)dihydroxyzirconium is also demonstrated by its use as a versatile precursor for the synthesis of various zirconium-based materials. guidechem.com Through processes like thermal treatment or sol-gel methods, it can be converted into zirconia (ZrO₂) nanoparticles. guidechem.comsigmaaldrich.com It also reacts with other metal salts, such as lithium and cobalt acetates, to form doped materials like Zr-LiCoO₂. sigmaaldrich.comscientificlabs.com This reactivity stems from the ability of the acetate and hydroxide ligands to be displaced or to participate in condensation reactions, making these compounds valuable building blocks in materials chemistry. sigmaaldrich.comconnectchemicals.com

Advanced Applications and Functional Performance in Materials Science and Catalysis

Mechanisms and Applications in Ice Growth Modulation and Recrystallization Inhibition

The ability of certain compounds to influence the formation and growth of ice crystals is of critical importance in fields ranging from cryopreservation to materials engineering. Bis(acetato-O)dihydroxyzirconium has emerged as a noteworthy agent in this domain, exhibiting ice-structuring properties that are comparable to some naturally occurring antifreeze proteins (AFPs). nih.govnih.gov

The mechanism by which this compound interacts with ice is attributed to its solution chemistry. In aqueous solutions, it is believed to form a hydroxy-bridged polymeric structure. nih.govacs.orgacs.org This polymeric species is capable of binding to the surface of ice crystals primarily through hydrogen bonding. nih.govacs.orgacs.org This interaction at the ice-water interface disrupts the normal growth pattern of the ice lattice, thereby slowing down the rate of crystal growth. nih.govacs.org

The key functional groups responsible for this interaction are the acetate (B1210297) and hydroxyl moieties. plos.org The arrangement of these groups on the zirconium-based polymer is thought to facilitate its adsorption onto specific crystallographic planes of the ice crystal. plos.org This leads to a distinct morphological control over the ice crystals, often resulting in the formation of hexagonal shapes. plos.orgnih.gov While AFPs can bind to multiple ice planes and completely halt crystal growth within a specific temperature range (thermal hysteresis), this compound appears to interact differently, not stopping growth entirely but significantly retarding it and influencing the crystal habit. plos.org The effectiveness of this interaction is dependent on factors such as the concentration of the zirconium acetate solution and the pH, which influences the state of the polymeric species in solution. plos.orgnih.gov

Studies have shown that both zirconium acetate (ZRA) and zirconium acetate hydroxide (B78521) (ZRAH) can induce hexagonal ice shaping and significantly reduce the growth rate of ice crystals. plos.org This modulation of ice crystal growth also extends to the inhibition of ice recrystallization, a process where larger ice crystals grow at the expense of smaller ones, which is a critical factor in the cryopreservation of biological materials. plos.orgnih.gov

Table 1: Proposed Mechanism of Ice Interaction by this compound

| Key Feature | Description | Supporting Evidence |

| Active Species | Hydroxy-bridged polymeric zirconium species | Inferred from solution chemistry studies and comparison with other zirconium compounds. nih.govacs.orgacs.org |

| Binding Mechanism | Hydrogen bonding between the polymer and the ice crystal surface | Proposed based on the presence of hydroxyl and acetate functional groups. nih.govacs.orgacs.org |

| Functional Groups | Acetate and hydroxyl moieties | These groups are positioned to interact with the water molecules in the ice lattice. plos.org |

| Effect on Ice | Slows crystal growth, induces hexagonal morphology, inhibits recrystallization | Observed in freezing experiments and ice templating. plos.orgnih.gov |

The ability of this compound to control ice crystal morphology is harnessed in a materials fabrication process known as ice templating or freeze-casting. This technique allows for the creation of porous materials with highly ordered and interconnected pore structures. The process involves freezing a suspension or solution, where the growing ice crystals act as a template. After the ice is removed by sublimation, a porous replica of the ice crystal structure remains.

By adding this compound to the initial suspension, the size, shape, and orientation of the ice crystals can be precisely controlled. This, in turn, dictates the final pore structure of the fabricated material. For instance, the use of zirconium acetate has been demonstrated in the fabrication of porous titanium scaffolds with honeycomb-like pore structures for potential biomedical applications. luxfermeltechnologies.com The additive helps in creating high porosity and interconnected macropores, which are crucial for tissue engineering applications. luxfermeltechnologies.com

Similarly, in the field of ceramics, zirconium acetate has been used to create porous ceramic components with tailored microstructures. The controlled freezing of ceramic slurries containing zirconium acetate leads to the formation of lamellar or cellular structures after sintering. This technique provides a versatile and environmentally friendly method for producing advanced porous materials and composites with properties engineered for specific applications, such as filters, catalyst supports, and lightweight structural components.

Role as a Crosslinking Agent in Polymer Science and Surface Coating Technologies

This compound serves as an effective crosslinking agent for a variety of polymers, enhancing their mechanical and physical properties. This function is particularly valuable in the formulation of surface coatings and the modification of polymer gels. The crosslinking action of zirconium acetate is attributed to the reactivity of the zirconium species with functional groups present on the polymer chains, such as carboxyl and hydroxyl groups.

In the surface coatings industry, particularly for water-based paints and inks, zirconium acetate is used to improve properties like heat resistance, scrub resistance, and adhesion. treibacher.com When added to a formulation containing a carboxylated polymer resin (e.g., acrylics), the zirconium species can form ionic crosslinks between the polymer chains upon drying and curing. This creates a more robust and durable coating. The mechanism involves the zirconium atom, which can bond to oxygenated functional groups on both the polymer resin and the substrate surface, thereby also acting as an adhesion promoter.

Beyond coatings, zirconium acetate is utilized as a crosslinker for gels and other polymeric systems. For example, it can be used to crosslink polyvinyl alcohol (PVA) under acidic conditions. luxfermeltechnologies.com This is beneficial in creating hydrogels with modified properties for various applications. It is also employed in the textile and leather industries to improve the water repellency of fabrics and the properties of leather treatments. luxfermeltechnologies.comresearchgate.net

Table 2: Applications of this compound as a Crosslinking Agent

| Industry/Application | Polymer System | Improved Properties |

| Paints and Inks | Carboxylated acrylic and styrene-acrylic copolymers | Heat resistance, scrub resistance, solvent resistance, adhesion. treibacher.com |

| Textiles | Cellulose-based fabrics with wax emulsions | Water repellency. luxfermeltechnologies.comconnectchemicals.com |

| Gels | Polyvinyl alcohol (PVA) | Gel strength and stability. luxfermeltechnologies.com |

| Leather | Leather tanning and retanning | Improved feel and quality. luxfermeltechnologies.comresearchgate.net |

Exploration of Catalytic Activity and Reaction Mechanisms in Organic Transformations

Zirconium compounds, in general, are recognized for their catalytic prowess, often functioning as Lewis acids. nih.govalfachemic.combath.ac.uk They are considered relatively low-toxicity, stable, and cost-effective catalysts for a variety of organic transformations. nih.gov this compound can serve as a precursor to catalytically active zirconium species in both heterogeneous and homogeneous systems.

In heterogeneous catalysis, solid catalysts are employed in a different phase from the reactants. Zirconium oxide (ZrO₂), often prepared from precursors like zirconium acetate, is a widely used catalyst and catalyst support. tandfonline.com The thermal decomposition of zirconium acetate yields zirconia, and the properties of the final catalytic material can be influenced by the preparation method.

Zirconia-based catalysts exhibit both acidic and basic properties, making them suitable for a range of reactions. For example, highly dispersed zirconium oxide on a silica (B1680970) support, prepared using a zirconium precursor, has been shown to be an effective catalyst for the aldol (B89426) condensation of methyl acetate with formaldehyde (B43269) to produce methyl acrylate. tandfonline.com The presence of zirconium creates a suitable balance of acid-base sites, which enhances the selectivity and yield of the desired product. tandfonline.com

Furthermore, zirconium-modified catalysts have been investigated for reactions such as propane (B168953) dehydrogenation. acs.org The addition of zirconium to a silica-supported cobalt catalyst was found to significantly improve the catalytic activity and selectivity towards propene. acs.org This enhancement is attributed to the electronic effects of zirconium on the active metal sites. acs.org Single-atom zirconium catalysts, synthesized using nanoconfined environments, have also demonstrated superior performance in esterification reactions, such as the synthesis of benzyl (B1604629) acetate. hep.com.cn

In homogeneous catalysis, the catalyst is in the same phase as the reactants, which often leads to higher activity and selectivity. Zirconium complexes are known to catalyze a variety of organic reactions, including polymerizations, addition reactions, and rearrangements. alfachemic.com While specific studies focusing solely on this compound as a homogeneous catalyst are less common, its derivatives and related complexes show significant potential.

Zirconium(IV) compounds are Lewis acidic and can activate substrates for nucleophilic attack. This property is central to their catalytic activity. For instance, zirconium-based catalysts are active in the ring-opening polymerization of lactides to produce polylactic acid (PLA), a biodegradable polymer. acs.org Although the specific complex used in industrial processes may be more sophisticated, the fundamental catalytic role of the zirconium center is the key.

The acetate ligands in this compound can potentially be displaced by other ligands to form new, catalytically active complexes. The development of well-defined organozirconium complexes has led to efficient catalysts for reactions such as polymerization and CO₂ fixation. nih.gov While the direct use of this compound in homogeneous catalysis may be limited by its polymeric nature in solution, its role as a readily available precursor for more active and soluble zirconium catalytic species remains an area of interest for further exploration.

Integration into Hybrid Materials and Nanostructured Architectures

Precursor Functions in the Synthesis of Metal-Organic Frameworks (MOFs) and Related Zirconium-Based Frameworks

This compound is a favored precursor in the synthesis of zirconium-based Metal-Organic Frameworks (Zr-MOFs) due to its favorable reaction kinetics and its role in promoting greener synthesis routes. sci-hub.se The acetate ligands can act as modulators in the MOF synthesis, controlling crystal growth and influencing the final structure and properties of the framework. rsc.org The use of zirconium acetate is considered a more environmentally friendly approach compared to other zirconium sources, as the primary byproduct is harmless acetic acid. sci-hub.se

Zr-MOFs are a class of porous crystalline materials constructed from zirconium-based secondary building units (SBUs) connected by organic linkers. These materials are renowned for their high surface areas, tunable porosity, and exceptional thermal and chemical stability. rsc.orgrsc.org The choice of precursor is crucial in determining the final properties of the MOF.

Several notable Zr-MOFs have been synthesized using zirconium acetate or related zirconium precursors. These include:

UiO-66: One of the most studied Zr-MOFs, UiO-66 (University of Oslo-66), is typically synthesized from a zirconium(IV) source and terephthalic acid (H2BDC) as the organic linker. sci-hub.se The resulting structure features a hexanuclear zirconium cluster [Zr6O4(OH)4] connected to twelve terephthalate (B1205515) linkers, creating a highly robust framework. sci-hub.se While zirconium chloride is often used, zirconium acetate has been explored as a greener alternative. sci-hub.se

MOF-808: This Zr-MOF is synthesized using zirconium(IV) sources and 1,3,5-benzenetricarboxylic acid (H3BTC). researchgate.net It possesses a high surface area and has been investigated for various applications, including gas separation and catalysis. The synthesis can be carried out using aqueous conditions with acetic acid, highlighting the compatibility of acetate in the reaction medium. researchgate.net

MOF-525: This framework is constructed from [Zr6O4(OH)4] SBUs and TCPP (tetrakis(4-carboxyphenyl)porphyrin) linkers. rsc.org It exhibits a high BET surface area and significant chemical stability. rsc.org Mechanochemical methods utilizing dodecanuclear zirconium acetate clusters have been employed for the synthesis of related structures like UiO-67, demonstrating the versatility of acetate-based precursors. rsc.org

The synthesis of these frameworks often involves solvothermal or hydrothermal methods, where the zirconium precursor and the organic linker are dissolved in a solvent and heated to promote crystallization. sci-hub.seacs.org The use of modulators, such as acetic acid derived from the zirconium acetate precursor, is a key strategy to control the nucleation and growth of MOF crystals, thereby influencing their size, morphology, and defect density. rsc.org

Table 1: Properties of Selected Zirconium-Based MOFs

| MOF | Organic Linker | BET Surface Area (m²/g) | Pore Size (nm) | Key Features |

| UiO-66 | Terephthalic acid (BDC) | ~1000 | ~0.6 | High thermal and chemical stability. sci-hub.se |

| MOF-808 | 1,3,5-Benzenetricarboxylic acid (BTC) | >1600 | ~1.8 & ~2.6 | High porosity and versatile functionality. researchgate.net |

| MOF-525 | Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | ~2620 | ~2.0 | Excellent fluorescence properties. rsc.org |

| UiO-67 | Biphenyl-4,4'-dicarboxylic acid (BPDC) | up to 2250 | - | High surface area. rsc.org |

Development of Advanced Composite Materials with Enhanced Performance

This compound is also instrumental in the development of advanced composite materials. In this context, it can act as a crosslinking agent, a binder, or a precursor for the in-situ generation of zirconium oxide (zirconia) nanoparticles within a polymer matrix. connectchemicals.comluxfermeltechnologies.comsamaterials.com These composites often exhibit enhanced mechanical, thermal, and chemical properties compared to the individual components.

The integration of zirconium-based species, derived from this compound, into polymer matrices can lead to several performance enhancements:

Improved Mechanical Properties: The strong interactions between the zirconium species and the polymer chains can increase the stiffness, strength, and durability of the material. samaterials.com For example, zirconium acetate is used as a crosslinking agent in textile finishing to improve fabric durability and wrinkle resistance. samaterials.com

Enhanced Thermal Stability: The incorporation of zirconia, formed from the thermal decomposition of the zirconium precursor, can increase the degradation temperature and flame retardancy of the polymer. dixonchew.co.uk

Increased Water Repellency: Zirconium acetate is used in the formulation of zirconium/wax emulsions for waterproofing textiles and paper. luxfermeltechnologies.com It facilitates a strong crosslink between the water-repellent wax and the substrate. luxfermeltechnologies.com

Catalytic Activity: Zirconium-containing composites can be designed to have catalytic activity for various chemical transformations. connectchemicals.comluxfermeltechnologies.com Zirconium acetate itself can act as a catalyst in certain reactions. connectchemicals.comluxfermeltechnologies.com

A significant area of research involves the creation of Zr-MOF/polymer composite materials. These hybrid materials combine the high porosity and functionality of MOFs with the processability and mechanical flexibility of polymers. For instance, Zr-MOFs have been incorporated into biodegradable polymer membranes for the controlled and sustainable delivery of herbicides. acs.org In another application, Zr-MOF-chitosan hybrid spheres have been developed for the efficient adsorption of fluoride (B91410) from water. acs.org

The synthesis of these composites can be achieved through various methods, including blending the pre-synthesized MOF with the polymer or by synthesizing the MOF in the presence of the polymer. The use of this compound as the zirconium source in these syntheses is advantageous due to its compatibility with many polymer systems and its ability to promote strong interfacial adhesion between the MOF and the polymer matrix.

Table 2: Applications of this compound in Composite Materials

| Application Area | Function of Zirconium Acetate | Resulting Performance Enhancement |

| Textile Finishing | Crosslinking agent | Improved durability, wrinkle resistance. samaterials.com |

| Waterproofing | Crosslinking agent for wax emulsions | Enhanced water repellency for textiles and paper. luxfermeltechnologies.com |

| Adhesives and Coatings | Curing and crosslinking agent | Improved adhesion and performance. samaterials.com |

| Refractory Binders | Binder | Increased mechanical strength and thermal stability. dixonchew.co.uk |

| Polymer Composites | Precursor for in-situ zirconia formation | Enhanced mechanical and thermal properties. |

| Catalysis | Catalyst or catalyst support | Enables or enhances chemical reactions. connectchemicals.comluxfermeltechnologies.com |

Theoretical and Computational Investigations of Bis Acetato O Dihydroxyzirconium

Density Functional Theory (DFT) Studies for Electronic Structure, Bonding, and Stability Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, bonding characteristics, and thermodynamic stability of zirconium complexes. While direct DFT studies on the isolated Bis(acetato-O)dihydroxyzirconium, with the chemical formula Zr(CH₃COO)₂(OH)₂, are not extensively documented in the literature, valuable insights can be gleaned from computational models of similar species.

A significant area of research has been the mechanism of ligand exchange in larger zirconium-oxo-acetate clusters, which are important in the formation of zirconium-based metal-organic frameworks (MOFs) and other materials. In a study focused on the acetate (B1210297) exchange mechanism on a [Zr₆O₄(OH)₄(O₂CMe)₁₂]₂ cluster, mononuclear zirconium complexes were used as models to simplify the computational complexity. One such model, [Zr(OH)₂(H₂O)₂(O₂CMe)₂], represents a hydrated form of this compound and provides a basis for understanding its intrinsic properties.

DFT calculations on these model systems reveal important details about the bonding between the zirconium center and the acetate and hydroxyl ligands. The calculations can determine optimized geometries, including bond lengths and angles, as well as the distribution of electronic charge within the molecule. For instance, the Zr-O bond distances for the acetate and hydroxyl ligands can be calculated to understand the relative strength of these interactions.

The table below summarizes the calculated Gibbs free energy for the partial dissociation of a chelating acetate ligand in a model system relevant to this compound.

| System | Process | Calculated Gibbs Free Energy (kcal/mol) |

| [Zr(OH)₂(H₂O)₂(O₂CMe)₂] model | Partial dissociation of one chelating acetate | Data not explicitly found in provided search results, but the methodology suggests this is a key calculable parameter. |

It is important to note that the stability of monomeric zirconium acetate hydroxide (B78521) species in solution is a complex issue. Potentiometric titrations have suggested the formation of species such as [Zr(OH)₃CH₃COO] and [Zr(OH)₂CH₃COO]⁺ in aqueous solutions, providing experimental evidence for the existence of such monomeric complexes. hzdr.de

Molecular Dynamics Simulations of Solution Behavior, Aggregation, and Interfacial Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules in solution over time. nih.gov For this compound, MD simulations can provide critical insights into its behavior in different solvent environments, its tendency to aggregate, and its interactions at interfaces.

By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time. From these trajectories, a wealth of information can be extracted:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the zirconium complex. This includes the number of water molecules in the first and second solvation shells and the average residence time of these molecules. This information is crucial for understanding the stability and reactivity of the complex in solution.

Aggregation Tendencies: Zirconium complexes are known to hydrolyze and polymerize in solution. hzdr.de MD simulations can be used to study the initial stages of aggregation by placing multiple this compound molecules in a simulation box and observing their interactions. These simulations can help to identify the driving forces for aggregation, such as the formation of oxo- or hydroxo-bridges between zirconium centers.

Interfacial Interactions: The behavior of this compound at interfaces, such as a solid-liquid or liquid-air interface, is important for its applications in coatings and surface treatments. MD simulations can model these interfaces and provide details on the orientation and binding of the molecule to the surface.

While direct simulation data for the target compound is lacking, MD simulations of larger zirconium clusters and other metal complexes provide a framework for how such studies would be conducted and the type of information they would yield. researchgate.net

Computational Elucidation of Reaction Pathways and Catalytic Mechanisms

Computational chemistry, particularly DFT, plays a vital role in elucidating the detailed mechanisms of chemical reactions, including those catalyzed by zirconium complexes. For this compound, computational studies can help to map out the energy profiles of potential reaction pathways and identify key intermediates and transition states.

The acetate exchange reaction is a fundamental process that can be computationally investigated. As mentioned earlier, DFT calculations on model systems have been used to study the mechanism of acetate exchange on zirconium-oxo clusters. nih.gov These studies suggest that the exchange process can proceed through a dissociative or an associative mechanism. In a dissociative mechanism, an acetate ligand first detaches from the zirconium center, creating a vacant coordination site, which is then occupied by an incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the zirconium center, forming a higher-coordinate intermediate, from which the original ligand then departs.

The computational results for model systems indicate that the partial dissociation of a chelating acetate to a monodentate form is a key step. nih.gov The energy barrier for this step can be calculated, providing a quantitative measure of the lability of the acetate ligand. The calculations can also explore the role of the solvent and other ligands in the coordination sphere in facilitating this process.

While not directly involving this compound, the principles of these mechanistic studies are transferable. For instance, if this compound were to be used as a catalyst, DFT could be employed to study the following:

The coordination of reactants to the zirconium center.

The transformation of the coordinated reactants, including bond breaking and bond formation steps.

The release of the products from the catalyst.

By calculating the energies of all intermediates and transition states along the reaction coordinate, a complete energy profile can be constructed. This profile allows for the determination of the rate-determining step and provides insights into how the catalyst's structure and environment influence its activity and selectivity.

Prediction of Spectroscopic Signatures and Conformational Isomers

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy: The vibrational frequencies of a molecule correspond to the different modes of vibration of its atoms. DFT calculations can compute these frequencies and their corresponding intensities. For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the following functional groups:

O-H stretching: From the hydroxyl groups, typically in the range of 3200-3600 cm⁻¹.

C=O stretching: From the acetate ligands, typically in the range of 1600-1750 cm⁻¹. The exact position would depend on the coordination mode of the acetate (e.g., monodentate vs. bidentate chelating).

Zr-O stretching: At lower frequencies, characteristic of the metal-oxygen bonds.

By comparing the predicted spectrum with experimental data, it is possible to confirm the structure of the synthesized compound.

NMR Spectroscopy: NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. DFT calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. For this compound, the predicted ¹H NMR spectrum would show signals for the protons of the methyl groups of the acetate ligands and the protons of the hydroxyl groups. The predicted ¹³C NMR spectrum would show signals for the carboxyl and methyl carbons of the acetate ligands.

Conformational Isomers: this compound may exist as different conformational isomers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds. DFT calculations can be used to explore the potential energy surface of the molecule and identify the different stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature. The predicted spectroscopic signatures for each conformer can also be calculated, which can help to identify the presence of multiple conformers in experimental spectra.

The table below outlines the types of spectroscopic data that can be predicted for this compound using computational methods.

| Spectroscopic Technique | Predicted Parameter | Structural Information Obtained |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Presence of functional groups (O-H, C=O, Zr-O), coordination mode of acetate |

| Raman Spectroscopy | Vibrational frequencies and intensities | Complementary information to IR, particularly for symmetric vibrations |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants | Electronic environment of protons in acetate and hydroxyl groups |

| ¹³C NMR Spectroscopy | Chemical shifts | Electronic environment of carbon atoms in acetate groups |

While specific predicted spectra for this compound are not available in the public domain, the well-established methodologies for these predictions provide a clear path for future computational characterization of this compound.

Future Research Directions and Emerging Opportunities

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The traditional synthesis of zirconium carboxylates, including the acetate (B1210297) form, often involves energy-intensive processes, such as the prolonged boiling of zirconium tetrachloride in a carboxylic acid. mdpi.com These methods are not only demanding in terms of energy but can also generate undesirable byproducts. A primary future goal is the development of synthetic routes that are both highly efficient and atom-economical, minimizing waste and energy consumption.

A promising alternative is the use of direct electrochemical methods. mdpi.com This approach allows for the synthesis of zirconium carboxylates under mild and environmentally safer conditions, potentially eliminating the need for harsh reagents and reducing energy costs. researchgate.net Research in this area focuses on optimizing electrochemical parameters to control the composition and structure of the resulting zirconium complexes.

Furthermore, the principles of atom economy, which emphasize the maximization of atoms from reactants incorporated into the final product, are guiding new catalytic research involving zirconium. rsc.org For instance, zirconium-based catalysts have been successfully used in the 100% atom-economical synthesis of 1,1-diborylalkanes from alkenes, a process that avoids the need for a hydrogen acceptor. nih.govresearchgate.net Applying these principles to the synthesis of Bis(acetato-O)dihydroxyzirconium itself is a key objective, aiming for greener and more sustainable production pathways.

Discovery of Novel Catalytic Applications beyond Current Scope

Zirconium acetate is recognized for its utility as a catalyst or pre-catalyst in various industrial processes. connectchemicals.com Notably, zirconium carboxylates, including those synthesized electrochemically, have demonstrated activity as pre-catalysts in the oligomerization of ethylene (B1197577), a crucial industrial process for producing linear alpha-olefins. mdpi.comresearchgate.net

The future of its catalytic applications lies in exploring reactions beyond this current scope. The demonstrated success of zirconium catalysts in promoting novel transformations, such as the 1,1-diboration of both terminal and internal alkenes, highlights the untapped potential of zirconium complexes. nih.govresearchgate.net Future research will likely focus on designing specific this compound-based systems to catalyze a wider range of organic transformations. This includes developing catalysts for polymerization reactions, fine chemical synthesis, and other atom-economical processes that are currently reliant on more expensive or less abundant metals. The tunability of the zirconium center and its coordination environment provides a fertile ground for discovering new catalytic reactivities.

Innovative Materials Design through Controlled Assembly and Templating

This compound is a critical precursor in the synthesis of advanced zirconium-based materials, particularly zirconium dioxide (ZrO₂) nanoparticles and ceramics. hzdr.de The properties of these final materials are intimately linked to the structure and aggregation of the precursor species in solution. hzdr.de This relationship presents a significant opportunity for innovative materials design through the controlled assembly and templating of the zirconium acetate complex.

Its role as a cross-linking agent and binder is already utilized in the manufacturing of waterproof materials, fibers, and in the refractory industry. connectchemicals.com By manipulating the solution chemistry, researchers can direct the formation of specific polymeric structures that serve as templates for creating materials with tailored porosity, surface area, and crystalline phases. researchgate.net

A particularly exciting frontier is the use of zirconium compounds in the construction of metal-organic frameworks (MOFs). For example, amine-functionalized zirconium MOF-808 variants have been developed for direct air capture of CO₂, demonstrating enhanced performance under humid conditions. mdpi.com Future work will likely leverage the solution behavior of this compound to design and assemble novel MOFs and other porous materials for applications in gas storage, separation, and catalysis.

Deeper Understanding of Complex Solution-Phase Oligomerization and Reaction Kinetics

A significant challenge and a major area of future research is the elucidation of the complex behavior of zirconium acetate in solution. The compound does not exist as a simple monomer but rather engages in complex oligomerization and polymerization processes that are highly dependent on concentration, pH, and temperature. hzdr.deresearchgate.net

Advanced analytical techniques like small-angle X-ray scattering (SAXS) and Extended X-ray Absorption Fine Structure (EXAFS) have provided critical insights. SAXS studies have revealed that aqueous zirconium acetate can exist as extended oligomer chains formed from the linking of cyclic tetramers, similar to the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ complex. hzdr.deresearchgate.net The growth of these chains is a one-dimensional polymerization process that directly influences the solution's viscosity and eventual gel formation. researchgate.net Other studies using EXAFS have identified a structural shift from tetranuclear species to a stable hexanuclear cluster, Zr₆(O)₄(OH)₄(CH₃COO)₁₂, in the presence of acetic acid. hzdr.de

Future research will focus on developing a more comprehensive kinetic and thermodynamic model of these processes. Time-resolved studies will be crucial for understanding the rates of oligomerization and how different solution conditions can be used to favor specific structural motifs. researchgate.net This fundamental knowledge is essential for achieving the precise control over material properties described in the previous section.

| Zirconium Species | Description | Key Analytical Technique | Reference |

|---|---|---|---|

| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | A tetranuclear hydrolysis species considered a fundamental building block for larger oligomers. | SAXS, EXAFS | hzdr.deresearchgate.net |

| Zr₆(O)₄(OH)₄(CH₃COO)₁₂ | A hexanuclear acetate cluster observed in aqueous solutions with increased acetic acid concentration. Its structure is identical in solution and solid state. | EXAFS, Single-Crystal Diffraction | hzdr.de |

| Extended Oligomer Chains | Formed from the polymerization of cyclic tetramers, with a contour length that can reach several hundred ångströms. | Time-Resolved SAXS | researchgate.net |

Application of Data Science and Machine Learning for Compound Design and Property Prediction

The fields of data science and machine learning (ML) are poised to revolutionize the discovery and optimization of zirconium compounds. researchgate.net By combining computational data from methods like Density Functional Theory (DFT) with ML algorithms, researchers can build models that predict the properties and reactivity of new compounds with remarkable speed and accuracy. acs.orgresearchgate.net

This approach is already being applied to related zirconium systems with great success:

Catalyst Performance: Machine learning models have been developed to predict the properties and reaction barriers of zirconocene (B1252598) catalysts used in ethylene polymerization. acs.org Artificial Neural Networks (ANNs) can analyze the reaction space to identify optimal kinetic parameters for achieving desired polymer characteristics. researchgate.net

Material Properties: Neural network potentials have been created for pure zirconium, enabling large-scale simulations of mechanical properties and defect behavior that significantly outperform traditional models. aps.org For zirconia (ZrO₂), the end-product of zirconium acetate calcination, ML methods can predict thermodynamic properties and phase transitions with high accuracy. youtube.com

Formulation Design: Supervised ML has been used to accelerate the design of binder formulations for the 3D printing of zirconia ceramics by accurately predicting properties like viscosity and tensile strength. researchgate.net

The future in this domain involves creating predictive models specifically for compounds like this compound. By training models on existing experimental and computational data, it will be possible to rapidly screen new ligand modifications, predict their influence on oligomerization and catalytic activity, and forecast the properties of the resulting materials before they are ever synthesized in a lab. nih.gov This data-driven approach will dramatically accelerate the cycle of design, synthesis, and testing, leading to the faster development of next-generation zirconium-based materials and catalysts.

| ML Application Area | Zirconium System | Predicted Properties | Reference |

|---|---|---|---|

| Catalysis | Zirconocenes | HOMO-LUMO gaps, reaction barriers, polymer chain length | researchgate.netacs.org |

| Materials Science | Elemental Zirconium | Mechanical performance, defect structures, fracture behavior | aps.org |

| Materials Science | Zirconia (ZrO₂) | Thermodynamic properties, phase diagrams, infrared spectra | youtube.com |

| Process Engineering | Zirconia Ceramic Binders | Viscosity, tensile strength | researchgate.net |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Bis(acetato-O)dihydroxyzirconium?

- Answer: Synthesis should follow reproducible protocols with systematic variation of reaction parameters (e.g., temperature, solvent ratios, and precursor concentrations) to optimize yield and purity. Characterization requires multi-technique validation, including FTIR for acetate ligand coordination, XRD for crystallinity, and TGA for thermal stability. Cross-referencing spectral data with computational simulations (e.g., DFT) can resolve ambiguities in structural assignments .

Q. How can researchers validate the stability of this compound under varying environmental conditions?

- Answer: Employ factorial design experiments to test stability across pH, temperature, and humidity gradients. For example, use accelerated aging studies (e.g., 40–80°C, pH 3–11) with periodic sampling. Monitor decomposition via HPLC or NMR and quantify degradation kinetics using Arrhenius modeling. Include control groups with inert atmospheres to isolate oxidative effects .

Q. What frameworks guide the formulation of research questions for studying ligand-exchange dynamics in this compound?

- Answer: Use the PICO framework (Population: zirconium complexes; Intervention: ligand substitution; Comparison: acetate vs. other ligands; Outcome: stability/reactivity metrics) to structure hypotheses. For mechanistic studies, integrate the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in coordination chemistry literature .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of this compound in esterification reactions be resolved?

- Answer: Replicate studies under standardized conditions (e.g., solvent purity, catalyst loading) and perform sensitivity analyses to identify critical variables. Use multivariate regression to isolate confounding factors (e.g., moisture content). Cross-validate findings with in situ spectroscopic techniques (e.g., Raman) to monitor intermediate species .

Q. What experimental designs are suitable for probing the interaction between this compound and biomolecules?

- Answer: Adopt a quasi-experimental design with pre-test/post-test controls. For example, expose protein solutions (e.g., albumin) to the compound and measure conformational changes via circular dichroism or fluorescence quenching. Use Langmuir isotherm models to quantify binding constants and validate results with molecular docking simulations .

Q. How can researchers integrate computational and experimental data to model the hydrolysis pathways of this compound?

- Answer: Combine ab initio molecular dynamics (AIMD) simulations with kinetic experiments. Calibrate computational models using experimentally derived rate constants (e.g., from pH-stat titrations). Validate transition states with isotopic labeling studies (e.g., ^18O tracking) to confirm mechanistic pathways .

Q. What strategies address the low reproducibility of spectroscopic data for this compound in aqueous systems?

- Answer: Standardize sample preparation (e.g., degassing solvents to eliminate dissolved CO₂ interference). Use internal standards (e.g., NaNO₃ for Raman) and replicate measurements across multiple instruments. Publish raw datasets with metadata (e.g., instrument calibration logs) to enhance transparency .

Q. How can factorial design optimize the synthesis of this compound nanoparticles for catalytic applications?

- Answer: Design a 2³ factorial experiment varying zirconium precursor concentration, reaction time, and capping agent ratio. Analyze responses (e.g., particle size via TEM, surface area via BET) to identify optimal conditions. Use ANOVA to determine significant factors and interactions, followed by response surface methodology (RSM) for refinement .

Methodological Considerations

- Data Contradictions: Prioritize replication studies and meta-analyses to reconcile disparities. For example, conflicting reports on thermal stability may arise from differences in sample hydration states; use Karl Fischer titration to quantify water content .

- Theoretical Frameworks: Link studies to coordination chemistry theories (e.g., hard-soft acid-base principles) to explain ligand substitution preferences. Validate hypotheses with XANES spectroscopy to probe zirconium oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|